N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
Description
N-[4-(3-Methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound featuring a cyclohexene carboxamide core linked to a para-substituted phenyl ring bearing a 3-methoxy-piperidine moiety. The cyclohexene ring introduces conformational rigidity, which may enhance selectivity in molecular interactions compared to fully saturated analogues.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-23-18-8-5-13-21(14-18)17-11-9-16(10-12-17)20-19(22)15-6-3-2-4-7-15/h2-3,9-12,15,18H,4-8,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVCTSVKHOQSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves several steps. The synthetic routes and reaction conditions are typically complex and require precise control to achieve the desired product. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic effects and interactions with biological systems. In medicine, it is investigated for its potential use in drug development and treatment of various diseases. In industry, it is used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogues of N-[4-(3-methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide often differ in three key regions:
Cyclohexene vs. Cyclohexane Rings : Saturation of the cyclohexene ring alters molecular flexibility.
Substituents on the Piperidine/Piperazine Ring : Methoxy group position (e.g., 3-methoxy vs. 2-methoxy) impacts steric and electronic properties.
Additional Functional Groups : Presence of pyridinyl or ethylamine chains modifies solubility and target binding.
Structural and Functional Comparison Table
Key Research Findings and Implications
- Ring Saturation : The cyclohexene ring in the target compound introduces a planar, rigid conformation that may improve binding to flat hydrophobic pockets (e.g., kinase ATP-binding sites) compared to the flexible cyclohexane in the analog .
- Piperidine vs.
- Substituent Position : The 3-methoxy group on the piperidine (target) versus 2-methoxy on the piperazine (analog) could alter hydrogen-bonding patterns with targets like serotonin or dopamine receptors.
Biological Activity
N-[4-(3-Methoxypiperidin-1-YL)Phenyl]Cyclohex-3-Ene-1-Carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 314.43 g/mol. The synthesis typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with cyclohex-3-enecarboxylic acid chloride in the presence of a base such as triethylamine. This process can be optimized in industrial settings using automated reactors for enhanced yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to significant physiological responses. Understanding these interactions is essential for elucidating its therapeutic potential.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial activities. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Although specific data on this compound's antimicrobial efficacy is limited, the structural analogs suggest a potential for similar activity .
Anticancer Activity
Research into related compounds has revealed anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The ability of piperidine derivatives to affect cellular pathways involved in cancer progression indicates that this compound may possess similar effects, warranting further investigation into its cytotoxicity against specific cancer types .
Case Studies
- Study on Antimicrobial Activity : A study examining pyrrole-based compounds found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL. While this study did not directly test this compound, it highlights the potential biological relevance of similar compounds .
- Anticancer Research : In vitro evaluations of piperidine derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The mechanisms involved included apoptosis induction and cell cycle arrest, suggesting that this compound might also exhibit these properties .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
